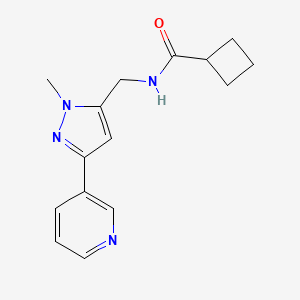
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the pyridine ring, and the formation of the cyclobutanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the cyclobutane ring is aliphatic and would have some degree of ring strain due to its small size. The carboxamide group would be polar and could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions. The cyclobutane ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. As a complex organic compound, it would likely be a solid at room temperature. The presence of the polar carboxamide group could make it somewhat soluble in polar solvents .Scientific Research Applications
Metabolic Studies
- In Vitro Metabolism Analysis : This compound has been identified in research chemicals and studied for its metabolism using human liver microsomes. The study focused on the extensive metabolism of this compound, crucial for targeted analysis in urine for abstinence control (Franz et al., 2017).
Synthesis and Characterization
- Synthesis and Analytical Characterization : Research has been conducted on the synthesis and characterization of this compound. The study included chromatographic, spectroscopic, and mass spectrometric analyses to determine its structure (McLaughlin et al., 2016).
Luminescence and Binding Studies
- Luminescence Properties and Binding Characteristics : A study on a related pyridine derivative ligand investigated its ability to sensitize the emission of lanthanides and its binding interaction with bovine serum albumin. Such studies are significant for understanding the compound's potential medicinal value (Tang, Tang & Tang, 2011).
Biological Activities
- Antibacterial Activity : Research has been conducted on pyrazolopyridine derivatives, similar in structure, for their antibacterial activities against various bacteria. This suggests potential applications in developing new antimicrobial agents (Panda, Karmakar & Jena, 2011).
- Multiple Biological Activities : Studies on chalcone hybrids of pyrazole-carboxamide have shown moderate to good antibacterial, anti-inflammatory, and antioxidant activities. These compounds were evaluated through molecular docking analysis, indicating potential for various therapeutic applications (Sribalan et al., 2016).
Heterocyclic Compounds Applications
- Usage in Pharmaceuticals and Agrochemicals : Nitrogen-containing compounds like pyrazole and pyridine bases, including compounds similar to the one , have high biological activities and are used in pharmaceuticals, agrochemicals, and other applications (Higasio & Shoji, 2001, 2004).
Molecular Interaction Studies
- Antagonist Interaction with CB1 Cannabinoid Receptor : A study was conducted on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, contributing to the understanding of the structural and functional properties of such compounds (Shim et al., 2002).
Future Directions
The study of pyrazole derivatives is a very active area of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-13(10-17-15(20)11-4-2-5-11)8-14(18-19)12-6-3-7-16-9-12/h3,6-9,11H,2,4-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNOHFBFCHZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
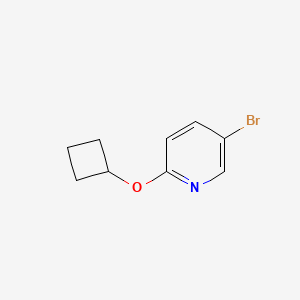

![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450029.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)
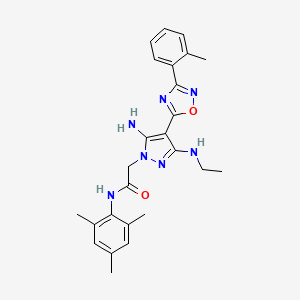
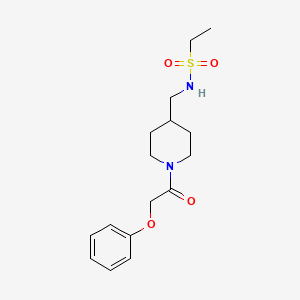
![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol](/img/structure/B2450036.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2450040.png)
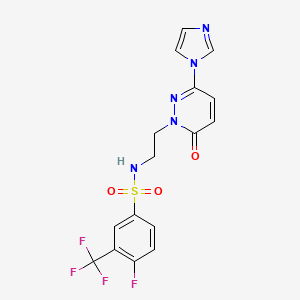
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2450043.png)
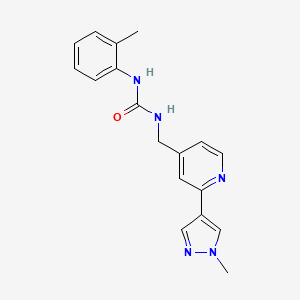
![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)
